molecular formula C17H16N2O5 B11961165 1,3-Bis(2-(methoxycarbonyl)phenyl)urea CAS No. 51364-45-5

1,3-Bis(2-(methoxycarbonyl)phenyl)urea

Cat. No.: B11961165
CAS No.: 51364-45-5
M. Wt: 328.32 g/mol
InChI Key: LTFWYIIOXUJVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-(methoxycarbonyl)phenyl)urea is an organic compound with the molecular formula C17H16N2O5 It is a derivative of urea, featuring two methoxycarbonyl groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea typically involves the reaction of 2-(methoxycarbonyl)aniline with phosgene or a phosgene substitute. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-(methoxycarbonyl)aniline} + \text{phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-(methoxycarbonyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used for this compound.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,3-Bis(2-(methoxycarbonyl)phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-(methoxycarbonyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-methoxyphenyl)urea
  • 1,3-Bis(4-methoxyphenyl)urea
  • 1,3-Bis(2,4-dimethoxyphenyl)urea

Comparison

1,3-Bis(2-(methoxycarbonyl)phenyl)urea is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

CAS No.

51364-45-5

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 2-[(2-methoxycarbonylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H16N2O5/c1-23-15(20)11-7-3-5-9-13(11)18-17(22)19-14-10-6-4-8-12(14)16(21)24-2/h3-10H,1-2H3,(H2,18,19,22)

InChI Key

LTFWYIIOXUJVQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.